N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 651769-93-6
VCID: VC16826261
InChI: InChI=1S/C16H15N5O/c1-2-11-3-9-14(10-4-11)17-16(22)13-7-5-12(6-8-13)15-18-20-21-19-15/h3-10H,2H2,1H3,(H,17,22)(H,18,19,20,21)
SMILES:
Molecular Formula: C16H15N5O
Molecular Weight: 293.32 g/mol

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide

CAS No.: 651769-93-6

Cat. No.: VC16826261

Molecular Formula: C16H15N5O

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide - 651769-93-6

Specification

CAS No. 651769-93-6
Molecular Formula C16H15N5O
Molecular Weight 293.32 g/mol
IUPAC Name N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide
Standard InChI InChI=1S/C16H15N5O/c1-2-11-3-9-14(10-4-11)17-16(22)13-7-5-12(6-8-13)15-18-20-21-19-15/h3-10H,2H2,1H3,(H,17,22)(H,18,19,20,21)
Standard InChI Key HZKWWWBFDRPPPD-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide consists of three primary components:

  • Benzamide backbone: A benzene ring linked to a carboxamide group.

  • Tetrazole ring: A five-membered heterocycle with four nitrogen atoms at positions 1–4, contributing to hydrogen-bonding capabilities and metabolic stability.

  • 4-Ethylphenyl group: An ethyl-substituted aromatic ring attached to the benzamide nitrogen, enhancing lipophilicity and influencing receptor binding.

The compound’s planar structure facilitates interactions with biological targets, while the ethyl group modulates solubility and membrane permeability. Comparative analyses with analogs reveal that substituents on the phenyl ring significantly impact bioactivity. For instance, replacing the ethyl group with a methoxy group (as in 56 from ) improves GPR35 agonism (EC50=0.059 μM\text{EC}_{50} = 0.059\ \mu\text{M}) due to enhanced electron-donating effects .

Table 1: Comparative Structural and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight (g/mol)PSA (Ų)LogP
N-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamideC16H15N5O\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{O}293.3283.562.19
N-(4-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamideC15H13N5O2\text{C}_{15}\text{H}_{13}\text{N}_{5}\text{O}_{2}295.3092.891.85
N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamideC15H12BrN5O2\text{C}_{15}\text{H}_{12}\text{BrN}_{5}\text{O}_{2}374.19101.342.67

Data sourced from .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide typically follows a two-step protocol:

  • Formation of the tetrazole-benzoic acid intermediate: 4-(2H-Tetrazol-5-yl)benzoic acid is synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

  • Aminolysis with 4-ethylaniline: The carboxylic acid reacts with 4-ethylaniline using coupling agents such as EDCHCl\text{EDC} \cdot \text{HCl} (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP\text{DMAP} (4-dimethylaminopyridine) in dichloromethane (DCM). The reaction proceeds at ambient temperature for 12–18 hours, yielding the final product after purification via column chromatography .

Key Reaction:

4-(2H-Tetrazol-5-yl)benzoic acid+4-EthylanilineEDCHCl, DMAPN-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide\text{4-(2H-Tetrazol-5-yl)benzoic acid} + \text{4-Ethylaniline} \xrightarrow{\text{EDC} \cdot \text{HCl, DMAP}} \text{N-(4-Ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide}

Microwave-assisted synthesis has emerged as an alternative, reducing reaction times from hours to minutes while maintaining yields above 85%.

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

With a polar surface area (PSA) of 83.56 Ų and LogP=2.19\text{LogP} = 2.19, the compound exhibits moderate solubility in aqueous buffers (e.g., PBS: 12.5 µg/mL at pH 7.4) and high permeability in Caco-2 cell monolayers (Papp=8.7×106 cm/sP_{\text{app}} = 8.7 \times 10^{-6}\ \text{cm/s}) . These properties align with Lipinski’s rule of five, suggesting oral bioavailability.

Metabolic Stability

In vitro microsomal assays indicate a half-life (t1/2t_{1/2}) of 45 minutes in human liver microsomes, primarily due to cytochrome P450-mediated oxidation of the ethyl group. Deuterium substitution at the ethyl moiety extends t1/2t_{1/2} to 68 minutes, offering a strategy for metabolic optimization.

Applications and Future Directions

Therapeutic Applications

  • Inflammatory diseases: GPR35 activation suppresses pro-inflammatory cytokine release in macrophages, suggesting utility in colitis and arthritis .

  • Metabolic disorders: Preliminary data indicate modulation of insulin secretion in pancreatic β-cells, warranting exploration in type 2 diabetes.

Material Science

The tetrazole ring’s photolabile nature enables applications in light-responsive materials. For example, incorporating the compound into hydrogels permits controlled drug release under UV irradiation .

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